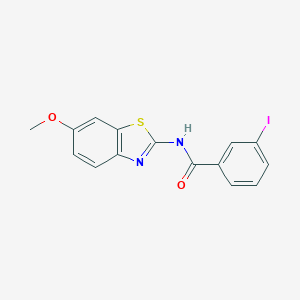
3-iodo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-iodo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, also known as IBTMBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of 3-iodo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways in the body. For example, it has been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
3-iodo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in various tissues, indicating its potent antioxidant activity. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis, suggesting its potential as an anti-tumor agent.
実験室実験の利点と制限
One of the main advantages of 3-iodo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is its wide range of biological activities, which makes it a promising candidate for scientific research. However, its relatively high cost and low availability may limit its use in certain experiments. Additionally, its potential toxicity and side effects need to be carefully evaluated before its use in clinical trials.
将来の方向性
There are several future directions for the research on 3-iodo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide. One potential area of interest is its use as a potential therapeutic agent for Alzheimer's disease. Its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase makes it a promising candidate for the development of novel drugs for the treatment of this debilitating disease. Another potential area of interest is its use as an anti-inflammatory agent for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its potential as an anti-tumor agent for the treatment of various types of cancer warrants further investigation.
合成法
The synthesis of 3-iodo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves the reaction of 6-methoxy-2-aminobenzothiazole with 3-iodobenzoic acid in the presence of a coupling agent such as N-ethyl-N'-dimethylaminopropylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
科学的研究の応用
3-iodo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been found to possess potent inhibitory activity against certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
特性
分子式 |
C15H11IN2O2S |
|---|---|
分子量 |
410.2 g/mol |
IUPAC名 |
3-iodo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H11IN2O2S/c1-20-11-5-6-12-13(8-11)21-15(17-12)18-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,18,19) |
InChIキー |
ZSPRXEIMTIOTOP-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)I |
正規SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B251573.png)
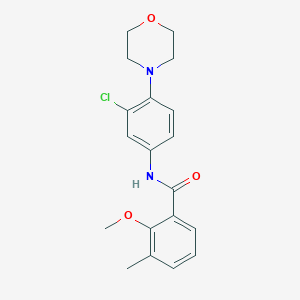
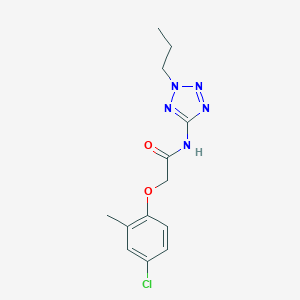
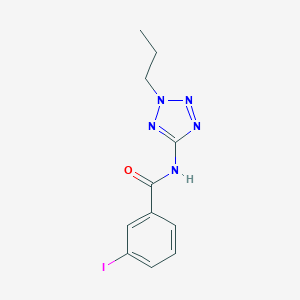
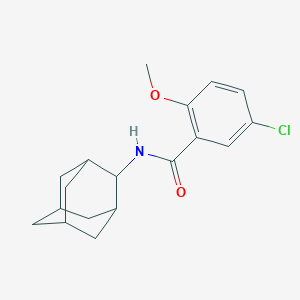
![2-({[(3-methoxybenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B251584.png)
![N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B251585.png)
![N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B251586.png)
![N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251587.png)
![N-(3-{[2-(4-isopropylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B251590.png)
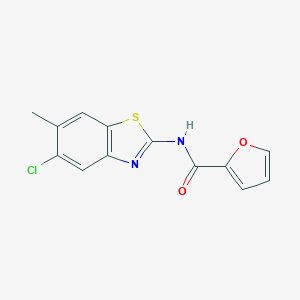
![3-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B251596.png)
![2-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B251601.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B251603.png)